

Structural Characterization of 7-Methylundecanoyl-CoA: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Methylundecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of **7-Methylundecanoyl-CoA**, a branched-chain acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and understanding their structure is fundamental to elucidating their biological function and role in disease.^{[1][2]} This document outlines the key analytical techniques, expected quantitative data, and relevant metabolic context for researchers engaged in the study of this and similar molecules.

Introduction to 7-Methylundecanoyl-CoA

7-Methylundecanoyl-CoA is a C12 acyl-CoA with a methyl branch at the seventh carbon position. Like other acyl-CoAs, it consists of a fatty acyl group linked to coenzyme A via a thioester bond. These molecules are central to fatty acid metabolism, serving as substrates for beta-oxidation and participating in the synthesis of complex lipids.^{[1][3]} The presence of a methyl branch introduces stereochemistry and can influence its metabolic fate and enzymatic processing compared to its straight-chain counterparts.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of acyl-CoAs due to its high sensitivity and specificity.^[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing acyl-CoAs in complex biological mixtures.^{[1][4]}

Expected Mass Spectrometry Data

The table below summarizes the expected mass-to-charge ratios (m/z) for **7-Methylundecanoyl-CoA** and its characteristic fragment ions in positive ion mode.

Ion Species	Description	Expected m/z
[M+H] ⁺	Protonated molecule	952.4
[M-507+H] ⁺	Fragment ion from cleavage of the 3'-phosphate-adenosine-5'-diphosphate	445.0
[M-428+H] ⁺	Fragment ion from cleavage between the 5' diphosphates	524.4

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples.

- Sample Preparation and Extraction:
 - Homogenize cell or tissue samples in a cold 10% (w/v) trichloroacetic acid solution.^[5]
 - Add an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.^[6]
 - Centrifuge the homogenate to pellet proteins and other cellular debris.^[5]

- The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
- Liquid Chromatography (LC) Separation:
 - Employ a reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 μ m) for separation.[6]
 - Use a binary solvent system with a gradient elution. For example:
 - Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[6]
 - Mobile Phase B: Methanol.[6]
 - A typical gradient could be: 0-3 min, 15% B; 3-5.5 min, 95% B; 5.5-14.5 min, 95% B; 15-20 min, re-equilibration at 2% B.[6]
- Mass Spectrometry (MS) Detection:
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Perform tandem MS (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs.[4] The transitions would be based on the fragmentation pattern detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms and stereochemistry. For acyl-CoAs, both ^1H and ^{13}C NMR are valuable.

Expected NMR Data

The following table presents the predicted ^1H and ^{13}C NMR chemical shifts for the key functional groups in **7-Methylundecanoyl-CoA**.

Group	Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Acyl Chain	-CH ₃ (methyl branch)	~0.8-0.9	~19-22
-CH ₂ - (in chain)	~1.2-1.6	~25-35	
-CH ₂ -C=O	~2.2-2.4	~40-45	
C=O (thioester)	-	~195-205	
Coenzyme A	Pantetheine -CH ₂ -S-	~2.8-3.0	~30-35
Adenosine H1'	~6.1	~87	
Adenosine H2	~8.1	~152	
Adenosine H8	~8.4	~140	

Note: Chemical shifts are relative to a standard (e.g., TSP for aqueous samples) and can be influenced by solvent and pH.[\[7\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Synthesize and purify **7-Methylundecanoyl-CoA** to a high concentration.
 - Dissolve the sample in a deuterated solvent, such as D₂O, containing a known concentration of an internal standard (e.g., TSP).[\[7\]](#)
 - To prevent oxidation of the thiol group in coenzyme A, it is advisable to use degassed NMR solvent and flush the NMR tube with an inert gas like nitrogen or helium.[\[7\]](#)
- NMR Data Acquisition:
 - Acquire 1D ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[\[8\]](#)

- To aid in peak assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.[7]

Metabolic and Signaling Context

7-Methylundecanoyl-CoA is an intermediate in the beta-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for energy production from dietary lipids containing such structures.

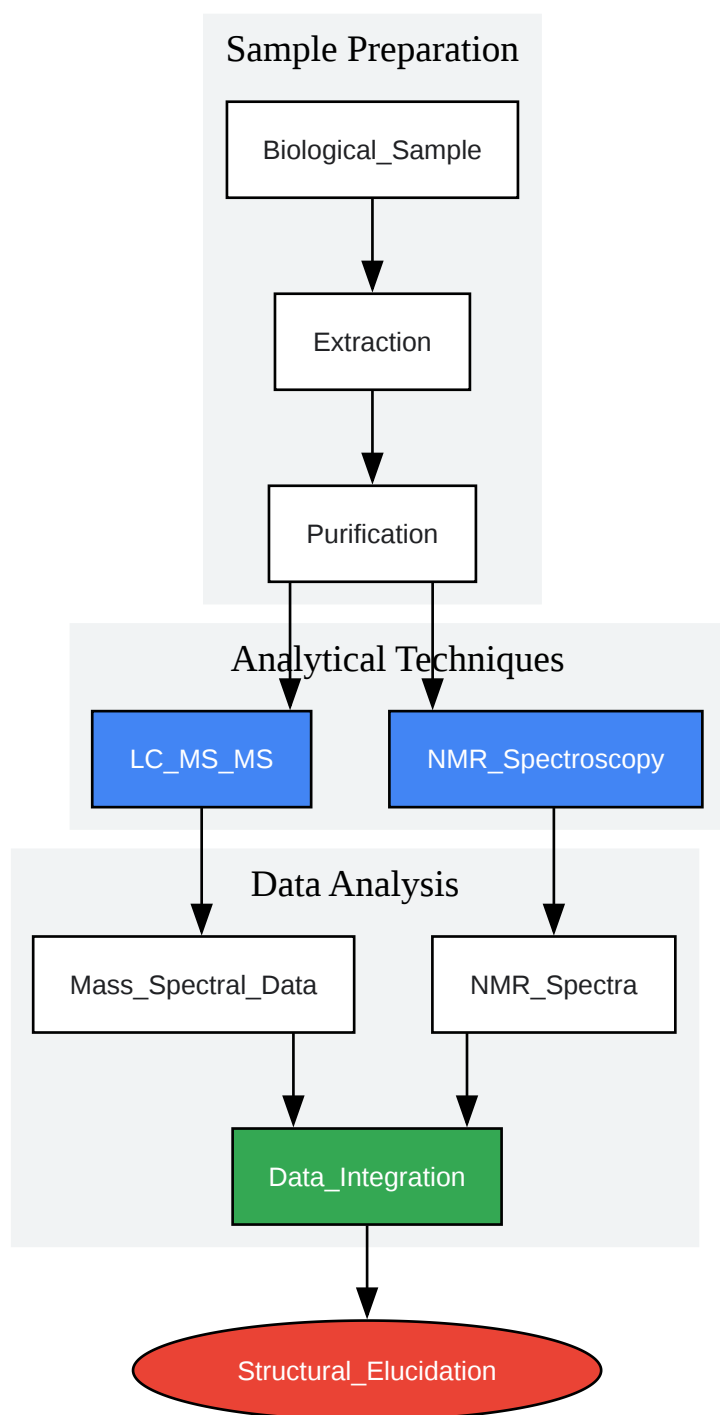


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Caption: Beta-oxidation pathway for a branched-chain fatty acid.

Experimental and Logical Workflow

The structural characterization of **7-Methylundecanoyl-CoA** typically follows a logical workflow, starting from sample acquisition to data integration and structural elucidation.



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Caption: Workflow for structural characterization.

Conclusion

The structural characterization of **7-Methylundecanoyl-CoA** requires a multi-faceted analytical approach, primarily relying on mass spectrometry and NMR spectroscopy. This guide provides the foundational knowledge, including expected data and detailed protocols, to aid researchers in the identification and characterization of this and other branched-chain acyl-CoAs. A thorough understanding of the structure of these metabolites is essential for deciphering their roles in health and disease, and for the development of novel therapeutic strategies targeting fatty acid metabolism.

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